molecular formula C11H10N2OS2 B476035 (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one CAS No. 1164485-72-6

(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one

Cat. No.: B476035
CAS No.: 1164485-72-6
M. Wt: 250.3g/mol
InChI Key: BRLMBIRRZVHDPF-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is a heterocyclic compound that features a unique structure combining a cyclopropyl group, a thienylmethylene moiety, and a thioxo-imidazolidinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one typically involves the condensation of cyclopropylamine with 2-thiophenecarboxaldehyde, followed by cyclization with thiourea. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the imidazolidinone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The thioxo group can be reduced to a thiol using reducing agents like lithium aluminum hydride.

    Substitution: The thienylmethylene moiety can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxide, sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Halogenated or nitrated thienylmethylene derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: Used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.

Comparison with Similar Compounds

Similar Compounds

    3-Cyclopropyl-5-(2-furylmethylene)-2-thioxo-4-imidazolidinone: Similar structure but with a furan ring instead of a thiophene ring.

    3-Cyclopropyl-5-(2-pyridylmethylene)-2-thioxo-4-imidazolidinone: Similar structure but with a pyridine ring instead of a thiophene ring.

Uniqueness

(Z)-3-Cyclopropyl-5-(thiophen-2-ylmethylene)-2-thioxoimidazolidin-4-one is unique due to the presence of the thienylmethylene moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

(5Z)-3-cyclopropyl-2-sulfanylidene-5-(thiophen-2-ylmethylidene)imidazolidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2OS2/c14-10-9(6-8-2-1-5-16-8)12-11(15)13(10)7-3-4-7/h1-2,5-7H,3-4H2,(H,12,15)/b9-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRLMBIRRZVHDPF-TWGQIWQCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=O)C(=CC3=CC=CS3)NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC1N2C(=O)/C(=C/C3=CC=CS3)/NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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